Compound Description: Compound 8o is a novel PI3K/mTOR dual inhibitor. [] It exhibits remarkable antiproliferative activities against SW620 and HeLa cells. [] Additionally, Compound 8o possesses a favorable pharmacokinetic property with an oral bioavailability of 76.8%. [] In vivo studies revealed significant antitumor efficacy without noticeable toxicity. []
Compound Description: Pexidartinib is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R). [, ] It exists as a dihydrochloride salt dihydrate and forms a complex H-bonded framework structure in its crystal form. [] Studies show that Pexidartinib exhibits cytotoxicity against MCF-7, A549, and HOS cancer cell lines. []
Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor that disrupts the interaction between the viral envelope protein gp120 and the host cell receptor CD4. [] This compound exhibits improved pharmaceutical properties compared to its indole-based precursor while retaining its HIV-1 inhibitory activity. [, ]
Compound Description: This compound emerged as a potential anticancer agent targeting CDK9/cyclin T1 kinase through ligand-based and structure-based pharmacophore modeling studies. [] Docking studies and ADMET analysis revealed its potential as a selective and potent CDK9 inhibitor with favorable pharmacological properties. []
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] It undergoes extensive metabolism in various species, including humans, primarily through oxidation and conjugation reactions. []
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
Compound Description: This compound comprises two independent molecules in its asymmetric unit. [] These molecules form inversion dimers through N—H—N hydrogen bonds. [] The dihedral angles between the pyridine and azaindole rings in both molecules differ slightly, influencing its crystal packing. []
Compound Description: 7d-6 exhibits potent platelet-derived growth factor (PDGF) inhibitory activity. [] This compound served as a starting point for further optimization, leading to the discovery of more potent and selective PDGF receptor inhibitors. []
Compound Description: Compound 7d-9 emerged as a potent and selective PDGF-β receptor inhibitor through structural optimization of 7d-6. [] It exhibits improved inhibitory activity and selectivity compared to the parent compound, making it a promising lead for further development. []
Compound Description: Compound 7b-2, another derivative of 7d-6, demonstrates potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways. [] This dual inhibitory activity makes it a promising candidate for further investigation as a therapeutic agent for diseases involving both signaling pathways. []
Compound Description: VNO is an oxidative impurity identified during the degradation study of Venetoclax, a BCL-2 inhibitor. [] It forms through the oxidation of the piperazine nitrogen in Venetoclax. [] Under specific conditions, VNO can undergo Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []
Compound Description: VHA is another oxidative impurity found during Venetoclax degradation studies. [] It forms from VNO through a Meisenheimer rearrangement. [] VHA's presence, along with VNO, is crucial for monitoring and controlling the quality of Venetoclax drug substance and formulations. []
Compound Description: Compound w2 is a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor. [] It exhibits promising activity in alleviating symptoms of ulcerative colitis in a dose-dependent manner. [] Its effectiveness surpasses that of existing treatments like vidofludimus and tofacitinib, highlighting its potential as a novel therapeutic agent for inflammatory bowel disease. []
Compound Description: [18F]MK6240 is a radiolabeled compound with high affinity and selectivity for hyperphosphorylated tau, a protein associated with Alzheimer's disease. [] Its ability to readily cross the blood-brain barrier makes it suitable for visualizing tau deposits in the brain using PET imaging. []
Compound Description: 18F-DPA-714 is a radiolabeled translocator protein (TSPO) ligand used in PET imaging to visualize neuroinflammation. [] Its ability to bind to TSPO, which is upregulated in activated microglia and macrophages, allows for the non-invasive assessment of inflammatory processes in the brain. []
Relevance: While structurally distinct from (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride, 18F-DPA-714 is included due to its use alongside another related compound, PLX5622, in the same study on glioma. [] This context highlights the importance of exploring diverse chemical structures and targets for developing effective therapies for complex diseases like cancer.
Compound Description: PLX5622 is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF1R). [] It is investigated for its potential in treating glioma by targeting glioma-associated microglia and macrophages (GAMMs). [] PLX5622 effectively depletes GAMMs and reduces tumor volume in preclinical models of glioma. []
Compound Description: This compound, with the IUPAC name 3-[1H-pyrrolo[2,3-b]pyridin-3-yl(2,4,5-trimethylphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine, is formed through an unusual C-C bond formation reaction between 7-azaindole and durene mediated by erbium metal. [] This unexpected reaction pathway highlights the diverse reactivity of 7-azaindole derivatives and their potential as building blocks for synthesizing novel structures. []
Compound Description: HL ligand is a hydrazone compound synthesized from the condensation reaction between 7-acetyl-6-azaindole and Girard's T reagent. [] This ligand readily coordinates with Cu(II) ions to form a binuclear complex with azide bridges. [] The resulting complex displays promising antifungal and antibacterial activities, highlighting the potential of hydrazone-based metal complexes in medicinal chemistry. []
Compound Description: LASSBio-1829 hydrochloride is a potent inhibitor of IKK2, a key enzyme involved in the NF-κB signaling pathway. [] It exhibits promising anti-inflammatory activity in various in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases. []
Compound Description: RM273 is a novel σ2 receptor ligand developed for imaging studies of brain tumors. [] Its radiolabeled counterpart, [18F]RM273, exhibits promising brain penetration and selective binding to σ2 receptors in glioblastoma cells. [] This suggests its potential as a PET imaging agent for diagnosing and monitoring brain tumors. []
Compound Description: NVP-QAW039 (Fevipiprant) is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2). [] It demonstrates promising therapeutic benefits in treating asthma, particularly in reducing eosinophilic inflammation and airway hyperresponsiveness. []
Compound Description: AZD5363 is an inhibitor of AKT, a key protein kinase involved in cell survival, proliferation, and metabolism. [] While AKT inhibitors like AZD5363 have shown limited clinical efficacy as single agents, combining them with other targeted therapies, such as WEE1 inhibitors, enhances their therapeutic potential in melanoma. []
Compound Description: AZD1775 is an inhibitor of WEE1 kinase, a key regulator of cell cycle progression. [] Combining AZD1775 with an AKT inhibitor like AZD5363 synergistically inhibits melanoma cell survival and tumor growth in preclinical models. [] This synergistic effect highlights the potential of combining targeted therapies for improved therapeutic outcomes in cancer. []
Relevance: While structurally distinct from (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride, AZD1775 is included due to its use alongside AZD5363, an AKT inhibitor containing a related heterocyclic core, in the same study on melanoma. [] This context underscores the importance of exploring drug combinations and understanding their underlying mechanisms for optimizing cancer treatment strategies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.